An In-Depth Technical Guide to 6-Methoxypyrido[2,3-b]pyrazine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 6-Methoxypyrido[2,3-b]pyrazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxypyrido[2,3-b]pyrazine is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a key building block, it serves as a foundational element in the synthesis of a diverse range of functional molecules, including potent kinase inhibitors and transient receptor potential vanilloid 1 (TRPV1) antagonists. This technical guide provides a comprehensive overview of the properties of 6-Methoxypyrido[2,3-b]pyrazine, including its synthesis, physicochemical characteristics, and its role in the development of advanced chemical entities. The document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and materials science, offering detailed methodologies and insights into the practical application of this versatile compound.
Introduction: The Significance of the Pyrido[2,3-b]pyrazine Core
The pyrido[2,3-b]pyrazine scaffold, an aza-analog of quinoxaline, is a privileged heterocyclic motif in modern chemistry. The fusion of a pyridine and a pyrazine ring creates a unique electronic architecture, imparting a range of desirable properties to its derivatives. These compounds are being explored for a wide array of applications, from therapeutic agents to materials for organic electronics.[1]
The introduction of a methoxy group at the 6-position of the pyridopyrazine ring system modulates the electronic and steric properties of the molecule, influencing its reactivity and biological activity. This makes 6-Methoxypyrido[2,3-b]pyrazine a particularly valuable intermediate for fine-tuning the characteristics of target compounds in drug discovery programs. Its structure is a key component in the development of novel therapeutics for a variety of diseases, including cancer and inflammatory pain.[2]
Physicochemical Properties
While extensive experimental data for 6-Methoxypyrido[2,3-b]pyrazine is not widely published, its properties can be inferred from related structures and computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | - |
| Molecular Weight | 161.16 g/mol | - |
| CAS Number | 1260649-33-9 | - |
| Predicted pKa | 1.25 ± 0.10 | Guidechem |
| Predicted LogP | 0.730 | The Good Scents Company |
| Appearance | Likely a solid at room temperature | Inferred |
Note: The pKa and LogP values are predicted and should be used as an estimation. Experimental verification is recommended.
Synthesis of 6-Methoxypyrido[2,3-b]pyrazine: A Plausible and Detailed Methodology
A robust synthesis of 6-Methoxypyrido[2,3-b]pyrazine can be achieved through a two-step process, commencing with the synthesis of the key intermediate, 2,3-diamino-6-methoxypyridine, followed by a condensation reaction to form the pyrazine ring.
Synthesis of 2,3-Diamino-6-methoxypyridine
The synthesis of this crucial precursor is well-documented and can be accomplished with high efficiency. A particularly effective method is detailed in US Patent 7,256,295 B2.[3]
Experimental Protocol:
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Reaction Setup: A solution of 2-amino-3-nitro-6-methoxypyridine (1 equivalent) is prepared in a suitable solvent, such as methanol or ethanol.
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Hydrogenation: The solution is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). The reaction is carried out under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
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Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
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Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 2,3-diamino-6-methoxypyridine.
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Purification: The crude product can be purified by recrystallization or column chromatography to afford the desired intermediate in high purity.
Diagram: Synthesis of 2,3-Diamino-6-methoxypyridine
Caption: Catalytic hydrogenation of the nitro group.
Condensation to form 6-Methoxypyrido[2,3-b]pyrazine
The final step in the synthesis involves the condensation of 2,3-diamino-6-methoxypyridine with a 1,2-dicarbonyl compound. The most common and direct approach utilizes glyoxal.
Experimental Protocol:
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Reaction Setup: 2,3-diamino-6-methoxypyridine (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.
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Addition of Glyoxal: An aqueous solution of glyoxal (typically 40 wt. %, 1.1 equivalents) is added dropwise to the solution of the diamine at room temperature.
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Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the condensation and cyclization. The reaction progress is monitored by TLC or LC-MS.
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Work-up: Upon completion, the reaction mixture is cooled, and the product may precipitate out of solution. If not, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Purification: The crude 6-Methoxypyrido[2,3-b]pyrazine is purified by column chromatography on silica gel or by recrystallization to yield the final product.
Diagram: Synthesis of 6-Methoxypyrido[2,3-b]pyrazine
Caption: Ring formation via condensation reaction.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrazine rings, as well as a singlet for the methoxy group protons, typically in the range of 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule, with the methoxy carbon appearing around 55-60 ppm and the aromatic carbons resonating in the downfield region (typically 110-160 ppm).
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (161.16 g/mol ).
Applications in Drug Discovery and Materials Science
The true value of 6-Methoxypyrido[2,3-b]pyrazine lies in its role as a versatile building block for more complex and functionalized molecules.
Kinase Inhibitors
The pyrido[2,3-b]pyrazine scaffold is a common core in the design of kinase inhibitors for the treatment of cancer. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The 6-methoxy group can provide a handle for further functionalization or can itself occupy a specific pocket within the enzyme.
TRPV1 Antagonists
Derivatives of 6-Methoxypyrido[2,3-b]pyrazine have been investigated as antagonists of the TRPV1 receptor, a key target for the development of novel analgesics for the treatment of chronic pain.[4] The scaffold provides a rigid framework for the attachment of various pharmacophoric groups that modulate the antagonist activity.
Organic Electronics
The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system makes it an attractive component for the construction of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The methoxy group can be used to tune the electronic properties and solid-state packing of these materials.
Future Perspectives
6-Methoxypyrido[2,3-b]pyrazine is a molecule with significant untapped potential. Further exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced biological activities and material properties. The elucidation of its detailed physicochemical and pharmacological properties through further experimental studies will be crucial in guiding these future research endeavors. As our understanding of the structure-activity and structure-property relationships of pyridopyrazines continues to grow, this versatile building block is poised to play an increasingly important role in the advancement of both medicine and materials science.
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- Cyclopropane Hydrocarbons from the Springtail Vertagopus sarekensis A New Class of Cuticular Lipids from Arthropods.
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US11180503B2 -[5][6][7]Triazolo[4,3-A]pyrazin-6(5H)-one derivatives. Google Patents.
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- Efficient Synthesis of Novel 10R-Pyrido[4,3-a]Phenazines, Including the Series Progenitor. (2025).
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- Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. (2013).
- 2-Bromo-6-methoxypyridine: A Key Intermedi
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- Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Growing Science. (2012).
- Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. (2010).
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